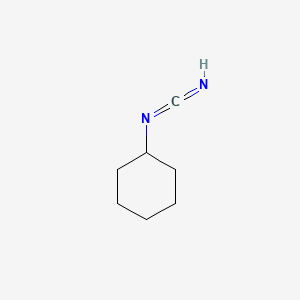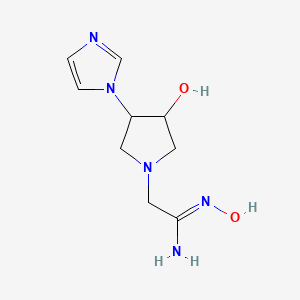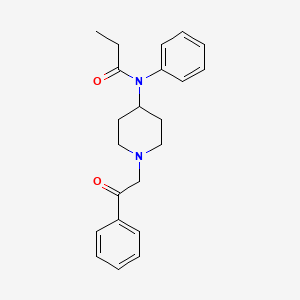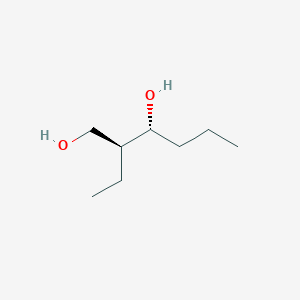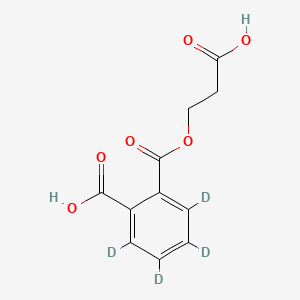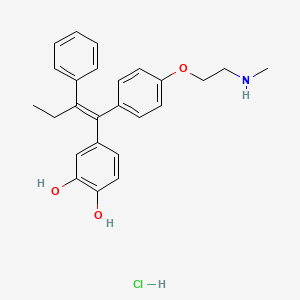
N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride(Z,E mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture): is a metabolite of Tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound is significant in the field of neurology and oncology research due to its role as a protein kinase C inhibitor and anti-angiogenetic factor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) typically involves the demethylation of Tamoxifen followed by hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced states.
Substitution: This involves the replacement of functional groups with other atoms or groups, often under the influence of catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or other transition metals are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) is used as a reference standard and in the study of reaction mechanisms involving SERMs .
Biology: In biological research, this compound is utilized to study its effects on protein kinase C and its role in cellular signaling pathways .
Medicine: In medical research, it is investigated for its potential therapeutic effects in cancer treatment, particularly in breast cancer, due to its anti-angiogenetic properties .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting estrogen receptors and related pathways .
Wirkmechanismus
N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) exerts its effects primarily through the inhibition of protein kinase C, which plays a crucial role in cell signaling and proliferation. By inhibiting this enzyme, the compound can disrupt various cellular processes, including angiogenesis and tumor growth. The molecular targets include estrogen receptors and other proteins involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Tamoxifen: The parent compound, widely used as a SERM in breast cancer treatment.
4-Hydroxytamoxifen: Another metabolite of Tamoxifen with similar estrogen receptor modulating properties.
Endoxifen: A potent metabolite of Tamoxifen with enhanced anti-estrogenic effects.
Uniqueness: N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) is unique due to its specific demethylated and hydroxylated structure, which imparts distinct biochemical properties. Its ability to inhibit protein kinase C and its role as an anti-angiogenetic factor set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C25H28ClNO3 |
|---|---|
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C25H27NO3.ClH/c1-3-22(18-7-5-4-6-8-18)25(20-11-14-23(27)24(28)17-20)19-9-12-21(13-10-19)29-16-15-26-2;/h4-14,17,26-28H,3,15-16H2,1-2H3;1H/b25-22+; |
InChI-Schlüssel |
NPBPSJLXVIDOBU-OSMRDGEFSA-N |
Isomerische SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=C(C=C2)O)O)/C3=CC=CC=C3.Cl |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=C(C=C2)O)O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


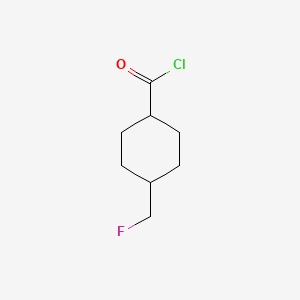
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)

![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

